molecular formula C11H20O6S B14560545 Dimethyl 2-(pentane-1-sulfonyl)butanedioate CAS No. 62163-87-5

Dimethyl 2-(pentane-1-sulfonyl)butanedioate

Cat. No.: B14560545
CAS No.: 62163-87-5
M. Wt: 280.34 g/mol
InChI Key: VQPHCDFZDNDHNE-UHFFFAOYSA-N
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Description

Dimethyl 2-(pentane-1-sulfonyl)butanedioate is an organic compound with a complex structure that includes both ester and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(pentane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid (succinic acid) with methanol in the presence of a strong acid catalyst, followed by sulfonylation with pentane-1-sulfonyl chloride. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(pentane-1-sulfonyl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming new sulfonyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(pentane-1-sulfonyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(pentane-1-sulfonyl)butanedioate involves its interaction with various molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The ester groups can undergo hydrolysis, releasing butanedioic acid and methanol, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl butanedioate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Pentane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the ester functionality, limiting its applications in esterification reactions.

Uniqueness

Dimethyl 2-(pentane-1-sulfonyl)butanedioate is unique due to the presence of both ester and sulfonyl groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

62163-87-5

Molecular Formula

C11H20O6S

Molecular Weight

280.34 g/mol

IUPAC Name

dimethyl 2-pentylsulfonylbutanedioate

InChI

InChI=1S/C11H20O6S/c1-4-5-6-7-18(14,15)9(11(13)17-3)8-10(12)16-2/h9H,4-8H2,1-3H3

InChI Key

VQPHCDFZDNDHNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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